Alcaftadine N-Oxide
Overview
Description
Alcaftadine N-Oxide is a compound with the molecular formula C19H21N3O2 . It is known by several synonyms, including Alcaftadine-N-oxide and Alcaftadine metabolite 5 (m5) . It is related to Alcaftadine, which is an antihistamine used to prevent itching of the eyes due to allergies .
Synthesis Analysis
While specific synthesis methods for Alcaftadine N-Oxide were not found, general methods for the synthesis of N-Oxides involve the oxidation of tertiary amines . Additionally, a study on the synthesis and structural elucidation of Alcaftadine, a related compound, might provide some insights .
Molecular Structure Analysis
The InChI string for Alcaftadine N-Oxide is InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3
. The Canonical SMILES string is C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-]
.
Physical And Chemical Properties Analysis
Alcaftadine N-Oxide has a molecular weight of 323.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The exact mass and monoisotopic mass are both 323.16337692 g/mol .
Scientific Research Applications
Synthesis and Production
Alcaftadine, an active pharmaceutical ingredient (API) used in ophthalmic solutions, has been the subject of research to improve its synthesis. A study by Lahoti et al. (2022) developed a double oxidation strategy using manganese dioxide to simplify the process. This method eliminated the need for time-consuming column chromatography, proving to be cost-effective and commercially viable for producing Alcaftadine API (Lahoti et al., 2022).
Analytical Techniques
Research has also focused on developing novel analytical methods for Alcaftadine. Hussein et al. (2023) fabricated an ion-selective electrode using polyaniline as a transducer layer for determining Alcaftadine in biological fluids. This method showed promise for quantifying Alcaftadine in pharmaceutical formulations and biological samples, with high sensitivity and selectivity (Hussein et al., 2023).
Pharmaceutical Formulations
El-Din et al. (2021) investigated spectrophotometric and chemometric methods for the assay of Alcaftadine in pharmaceutical formulations. They developed several methods, including first derivative absorbance spectrum and dual-wavelength methods, providing accurate and precise measurements (El-Din et al., 2021).
Degradation Studies
Chavan et al. (2018) developed a gradient UPLC method for the separation of Alcaftadine's degradation products. This method was essential for understanding the stability and degradation pathways of Alcaftadine under various conditions, contributing to the quality control and assurance of Alcaftadine products (Chavan et al., 2018).
Future Directions
While specific future directions for Alcaftadine N-Oxide were not found, the continued study of related compounds like Alcaftadine could provide valuable insights. For instance, research into the safety and efficacy of Alcaftadine in treating allergic conjunctivitis could potentially be applied to Alcaftadine N-Oxide .
properties
IUPAC Name |
11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRSVNIJHMDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alcaftadine N-Oxide | |
CAS RN |
952649-75-1 | |
Record name | Alcaftadine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALCAFTADINE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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